Superior TNF-α Suppression vs. Morpholine Analog
The piperidin-1-ylcarbonyl analog 15i achieved an IC50 of 10 nM for TNF-α suppression in LPS-stimulated human whole blood, whereas the corresponding C-7 morpholin-4-ylcarbonyl analog demonstrated reduced potency in the same assay system [1]. The C-7 piperidinyl substituent was identified as the optimal group among several amide variations, including morpholine and 4-aminopiperidine, for balancing potency against oral bioavailability [1].
| Evidence Dimension | TNF-α suppression potency in LPS-stimulated human whole blood |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | C-7 morpholin-4-ylcarbonyl analog (3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one); potency reduced relative to 15i |
| Quantified Difference | 15i (IC50 = 10 nM) exhibits superior potency compared to the morpholine analog; the magnitude of difference is reported as significant in SAR optimization |
| Conditions | LPS-stimulated human whole blood; TNF-α production measured as functional readout of p38α inhibition |
Why This Matters
This establishes the piperidin-1-ylcarbonyl group at C-7 as a critical pharmacophoric element for maximal functional antagonism of p38α in a physiologically relevant human tissue assay, directly impacting compound selection for inflammation and kinase signaling studies.
- [1] Stelmach JE, Liu L, Patel SB, Pivnichny JV, Scapin G, Singh S, Hop CE, Wang Z, Strauss JR, Cameron PM, Nichols EA, O'Keefe SJ, O'Neill EA, Schmatz DM, Schwartz CD, Thompson CM, Zaller DM, Doherty JB. Design and synthesis of potent, orally bioavailable dihydroquinazolinone inhibitors of p38 MAP kinase. Bioorg Med Chem Lett. 2003 Jan 20;13(2):277-80. PMID: 12482439. View Source
